molecular formula C11H22N2O4 B2721405 Butanoic acid, 4-(dimethylamino)-2-[[(1,1-dimethylethoxy)carbonyl]amino]-, (2S)- CAS No. 181518-87-6

Butanoic acid, 4-(dimethylamino)-2-[[(1,1-dimethylethoxy)carbonyl]amino]-, (2S)-

Cat. No.: B2721405
CAS No.: 181518-87-6
M. Wt: 246.307
InChI Key: YEKMUOMXRLSQDM-QMMMGPOBSA-N
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Description

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound include its molecular formula (C11H22N2O4), molecular weight (246.307), and its use in peptide synthesis . Other specific properties such as melting point, boiling point, and density are not provided in the available resources.

Scientific Research Applications

Synthetic Chemistry Applications

One area of application is in the synthesis of complex molecules and chemical intermediates. For instance, the process improvement on the synthesis of 2-Chloronicotinic Acid highlights the use of derivatives in synthesizing complex molecules through reactions like cyclization and hydrolyzation, showcasing their utility in pharmaceutical synthesis and other industrial applications (Sun Guo-dong, 2011). Moreover, the development of water-soluble agents for the t-butoxycarbonylation of amines, such as 4-Dimethylamino-1-t-butoxycarbonylpyridinium chloride, demonstrates the importance of these compounds in facilitating reactions in aqueous solutions, crucial for bioconjugation and drug development processes (E. Guibe-jampel & M. Wakselman, 1971).

Environmental Science Applications

In environmental science, derivatives of Butanoic acid are used in the analysis of CO2 equilibrium solubility of various tertiary amine solvents. This research is pivotal in carbon capture technologies, aiming to reduce atmospheric CO2 levels. Studies on tertiary amines, including 4-(dimethylamino)-2-butanol and related compounds, have demonstrated their potential in enhancing the performance of CO2 capture processes, highlighting the role of chemical structure on equilibrium solubility, cyclic capacity, and kinetics of absorption and regeneration (Helei Liu et al., 2019).

Materials Science Applications

In materials science, the electrochemical fluorination of amino alcohols, including compounds related to Butanoic acid, is significant for the development of fluorinated materials with applications ranging from pharmaceuticals to advanced polymers. This research demonstrates the versatility of Butanoic acid derivatives in synthesizing fluorinated compounds, which are crucial for developing materials with unique properties (A. Takashi et al., 1999).

Future Directions

The future directions for the use of this compound are not specified in the available resources. Given its role in peptide synthesis , it may continue to be used in the development of new peptides for various applications in research and medicine.

Properties

IUPAC Name

(2S)-4-(dimethylamino)-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2O4/c1-11(2,3)17-10(16)12-8(9(14)15)6-7-13(4)5/h8H,6-7H2,1-5H3,(H,12,16)(H,14,15)/t8-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEKMUOMXRLSQDM-QMMMGPOBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CCN(C)C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CCN(C)C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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